molecular formula C6H16ClNO B15299163 (2R)-4-ethoxybutan-2-amine hydrochloride CAS No. 2866253-59-8

(2R)-4-ethoxybutan-2-amine hydrochloride

Cat. No.: B15299163
CAS No.: 2866253-59-8
M. Wt: 153.65 g/mol
InChI Key: JNQLUXYQASVKFN-FYZOBXCZSA-N
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Description

(2R)-4-ethoxybutan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-ethoxybutan-2-amine hydrochloride typically involves the reductive amination of 4-ethoxybutanal with an appropriate amine source. The reaction is carried out under controlled conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to ensure selective reduction of the imine intermediate to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-ethoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-4-ethoxybutan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-ethoxybutan-2-amine hydrochloride is unique due to its specific ethoxy substitution, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s activity and properties .

Properties

CAS No.

2866253-59-8

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2R)-4-ethoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1

InChI Key

JNQLUXYQASVKFN-FYZOBXCZSA-N

Isomeric SMILES

CCOCC[C@@H](C)N.Cl

Canonical SMILES

CCOCCC(C)N.Cl

Origin of Product

United States

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